molecular formula C10H7Cl2NO2 B7841286 3,5-dichloro-1-methyl-1H-indole-2-carboxylic acid

3,5-dichloro-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B7841286
M. Wt: 244.07 g/mol
InChI Key: SNDOPPBYRWICAJ-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-methyl-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-1-methyl-1H-indole-2-carboxylic acid typically involves the following steps:

  • Starting Material: The synthesis often begins with 1H-indole-2-carboxylic acid as the starting material.

  • Halogenation: The indole ring is subjected to halogenation to introduce chlorine atoms at the 3 and 5 positions. This can be achieved using reagents such as N-chlorosuccinimide (NCS) or chlorine gas in the presence of a suitable catalyst.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of the halogenation and methylation steps.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atoms or other functional groups.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Oxidized derivatives such as indole-2-carboxylic acid derivatives.

  • Reduction: Reduced derivatives with fewer or no chlorine atoms.

  • Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3,5-Dichloro-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: This compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.

  • Industry: It is used in the development of new drugs and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism by which 3,5-dichloro-1-methyl-1H-indole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, leading to biological responses. The exact mechanism depends on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

  • 5,7-Dichloro-1H-indole-2-carboxylic acid: Similar structure but with different positions of chlorine atoms.

  • 1H-Indole-2-carboxylic acid: The parent compound without chlorine atoms.

Uniqueness: 3,5-Dichloro-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of chlorine atoms at the 3 and 5 positions and a methyl group at the 1 position, which can significantly alter its chemical and biological properties compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,5-dichloro-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c1-13-7-3-2-5(11)4-6(7)8(12)9(13)10(14)15/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDOPPBYRWICAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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